molecular formula C12H17ClFNO B1344050 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride CAS No. 614731-30-5

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Cat. No.: B1344050
CAS No.: 614731-30-5
M. Wt: 245.72 g/mol
InChI Key: BKXBZNRNWKQKFO-UHFFFAOYSA-N
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Description

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO and a molecular weight of 245.72 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorophenoxy group attached to the piperidine ring via a methylene bridge

Scientific Research Applications

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act by binding to a receptor and altering its signaling pathway .

Comparison with Similar Compounds

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride can be compared with other similar compounds, such as:

    3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    3-[(2-Bromophenoxy)methyl]piperidine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    3-[(2-Methylphenoxy)methyl]piperidine hydrochloride: Similar structure but with a methyl group instead of fluorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents on the phenoxy group.

Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXBZNRNWKQKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623838
Record name 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-30-5
Record name Piperidine, 3-[(2-fluorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614731-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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